molecular formula C17H18N4O6 B13060184 4,5-Dimethyl-2-(1,2,3-trihydroxypropyl)-1H-[1,4]oxazino[4,3,2-de]pyrimido[5,4-b]quinoxaline-8,10(2H,9H)-dione

4,5-Dimethyl-2-(1,2,3-trihydroxypropyl)-1H-[1,4]oxazino[4,3,2-de]pyrimido[5,4-b]quinoxaline-8,10(2H,9H)-dione

Cat. No.: B13060184
M. Wt: 374.3 g/mol
InChI Key: YYKIDBPFEUQQJG-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(1,2,3-trihydroxypropyl)-1H-[1,4]oxazino[4,3,2-de]pyrimido[5,4-b]quinoxaline-8,10(2H,9H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(1,2,3-trihydroxypropyl)-1H-[1,4]oxazino[4,3,2-de]pyrimido[5,4-b]quinoxaline-8,10(2H,9H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the core quinoxaline structure, followed by the introduction of the oxazino and pyrimido rings. The final steps involve the addition of the dimethyl and trihydroxypropyl groups. Common reagents used in these reactions include various amines, aldehydes, and ketones, under conditions such as reflux and catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(1,2,3-trihydroxypropyl)-1H-[1,4]oxazino[4,3,2-de]pyrimido[5,4-b]quinoxaline-8,10(2H,9H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

4,5-Dimethyl-2-(1,2,3-trihydroxypropyl)-1H-[1,4]oxazino[4,3,2-de]pyrimido[5,4-b]quinoxaline-8,10(2H,9H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(1,2,3-trihydroxypropyl)-1H-[1,4]oxazino[4,3,2-de]pyrimido[5,4-b]quinoxaline-8,10(2H,9H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-1,3-dioxol-2-one: A related compound with a simpler structure, used in similar applications.

    2,5-Dimethyl-4-methoxy-3(2H)-furanone: Another related compound with distinct chemical properties and applications.

Uniqueness

4,5-Dimethyl-2-(1,2,3-trihydroxypropyl)-1H-[1,4]oxazino[4,3,2-de]pyrimido[5,4-b]quinoxaline-8,10(2H,9H)-dione is unique due to its complex structure, which combines multiple functional groups and rings

Properties

Molecular Formula

C17H18N4O6

Molecular Weight

374.3 g/mol

IUPAC Name

11,12-dimethyl-15-(1,2,3-trihydroxypropyl)-14-oxa-1,3,5,8-tetrazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,7,9(17),10,12-pentaene-4,6-dione

InChI

InChI=1S/C17H18N4O6/c1-6-3-8-12-14(7(6)2)27-10(13(24)9(23)5-22)4-21(12)15-11(18-8)16(25)20-17(26)19-15/h3,9-10,13,22-24H,4-5H2,1-2H3,(H,20,25,26)

InChI Key

YYKIDBPFEUQQJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1C)OC(CN3C4=NC(=O)NC(=O)C4=N2)C(C(CO)O)O

Origin of Product

United States

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